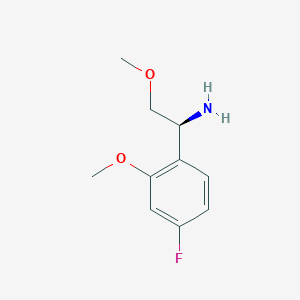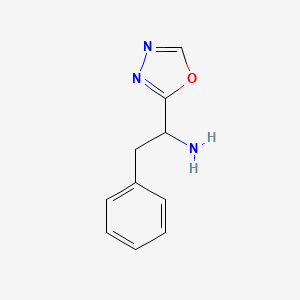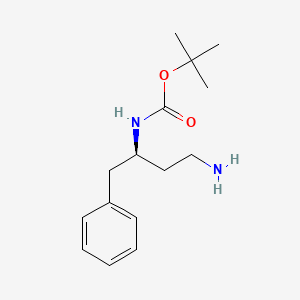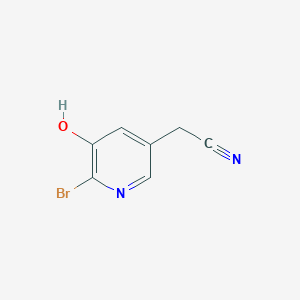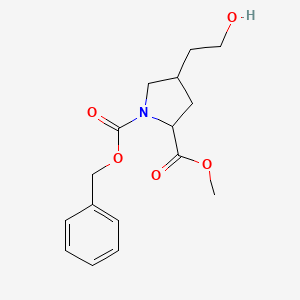![molecular formula C24H25N3O B13092405 2H-Benz[g]indazol-3-amine, N-cyclohexyl-2-(4-methoxyphenyl)- CAS No. 89020-76-8](/img/structure/B13092405.png)
2H-Benz[g]indazol-3-amine, N-cyclohexyl-2-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine is a synthetic compound belonging to the class of indazole derivatives. These compounds are known for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties . The structure of this compound includes a cyclohexyl group, a methoxyphenyl group, and a benzoindazole core, which contribute to its unique chemical and biological properties .
Preparation Methods
The synthesis of N-Cyclohexyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzoindazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves a substitution reaction using a methoxyphenyl halide and a suitable base.
Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction using cyclohexylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
N-Cyclohexyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
N-Cyclohexyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival, such as the Bcl2 family members and the p53/MDM2 pathway . This leads to the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
N-Cyclohexyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine can be compared with other indazole derivatives, such as:
N-Cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine: This compound has a similar structure but with an imidazo[1,2-a]pyrimidine core instead of a benzoindazole core.
N-Cyclohexyl-2-(4-methoxyphenyl)quinazolin-4-amine: This compound features a quinazoline core and exhibits different biological activities.
The uniqueness of N-Cyclohexyl-2-(4-methoxyphenyl)-2H-benzo[g]indazol-3-amine lies in its specific structural features and the resulting biological activities, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
89020-76-8 |
|---|---|
Molecular Formula |
C24H25N3O |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-(4-methoxyphenyl)benzo[g]indazol-3-amine |
InChI |
InChI=1S/C24H25N3O/c1-28-20-14-12-19(13-15-20)27-24(25-18-8-3-2-4-9-18)22-16-11-17-7-5-6-10-21(17)23(22)26-27/h5-7,10-16,18,25H,2-4,8-9H2,1H3 |
InChI Key |
UNJCVYUZIDHPHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3C=CC4=CC=CC=C4C3=N2)NC5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


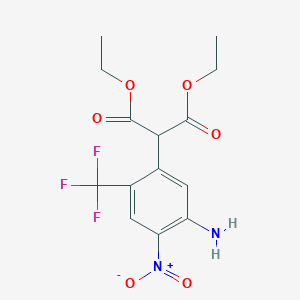
![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)
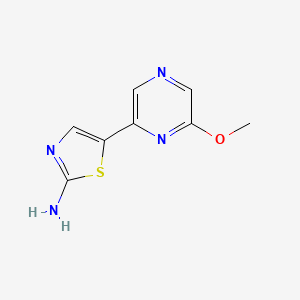
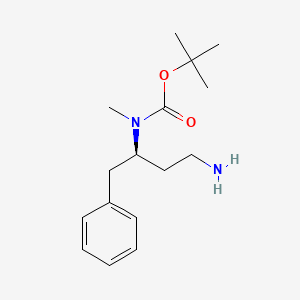

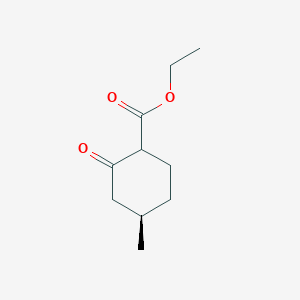
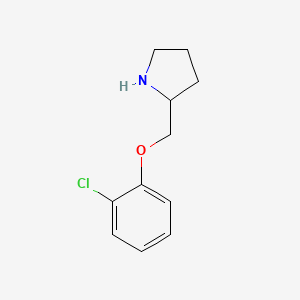
![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
